PR-bombesin
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
EKKPPRPPQWAVGHFM |
Origin of Product |
United States |
Molecular and Structural Characterization of Pr Bombesin
Primary Sequence Analysis and Peptide Architecture of PR-bombesin
This compound was first isolated from the skin secretions of the Chinese red belly toad, Bombina maxima. nih.gov Its primary structure has been determined to be pGlu-Lys-Lys-Pro-Pro-Arg-Pro-Pro-Gln-Trp-Ala-Val-Gly-His-Phe-Met-NH2. nih.gov This sequence reveals a 17-amino acid peptide. nih.gov
A key feature of this compound's architecture is its distinct N-terminal region. This segment, comprising the first eight amino acids, is notably different from other bombesins found in Bombina species due to the presence of four proline residues and three basic residues. nih.gov The C-terminal region, however, shares similarities with the ranatensin/litorin subfamily of bombesin-like peptides, which typically end with -Gly-His-Phe-Met-NH2. mdpi.com
Analysis of the cDNA encoding this compound has shown that a replacement of an 8 to 14-nucleotide fragment in the peptide coding region is responsible for the unusual N-terminal sequence. nih.gov This genetic alteration resulted in the distinctive Pro-Pro-Arg-Pro-Pro motif. nih.gov
| Position | Amino Acid (Three-Letter Code) | Amino Acid (One-Letter Code) |
| 1 | pGlu | pE |
| 2 | Lys | K |
| 3 | Lys | K |
| 4 | Pro | P |
| 5 | Pro | P |
| 6 | Arg | R |
| 7 | Pro | P |
| 8 | Pro | P |
| 9 | Gln | Q |
| 10 | Trp | W |
| 11 | Ala | A |
| 12 | Val | V |
| 13 | Gly | G |
| 14 | His | H |
| 15 | Phe | F |
| 16 | Met | M |
| 17 | NH2 | (Amidation) |
| pGlu represents pyroglutamic acid, a post-translational modification of the N-terminal glutamine. |
Identification of Proline-Rich Motifs in this compound
A defining characteristic of this compound is its high proline content, which is concentrated in the N-terminal region. nih.gov This has led to its classification as a proline-rich peptide. nih.govfrontiersin.org The most prominent motif is the Pro-Pro-Arg-Pro-Pro sequence. nih.gov
Additionally, this compound contains a Pro-Arg-Pro (PRP) motif, which is considered significant in some insect proline-rich antimicrobial peptides (PR-AMPs). nih.govfrontiersin.org The presence of such motifs, which combine proline and arginine residues, suggests a potential for specific biological activities. nih.gov The substitution of these proline residues with glycine (B1666218) has been shown to completely abolish the antimicrobial activity of this compound against E. coli and S. aureus. frontiersin.org
Conformational Studies and Secondary Structure Prediction of this compound
The high proline content in this compound has a significant impact on its secondary structure. Proline is known to be incompatible with typical α-helical or β-sheet conformations, often acting as a "helix breaker". nih.govlibretexts.org Therefore, the N-terminal region of this compound is predicted to have a more extended or disordered conformation.
Conformational studies of bombesin (B8815690) and its analogs have utilized techniques like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) to investigate their structures in solution. medchemexpress.comnih.gov While specific conformational studies on this compound are not extensively detailed in the provided results, the principles from related peptides can be applied. For instance, studies on other bombesin antagonists show that alterations in the sequence can lead to a loss of ordered structure. nih.gov
Computational methods are also employed to predict the secondary structure of peptides based on their amino acid sequence. up.ac.zaiiitd.edu.in These methods rely on the known propensities of individual amino acids to form certain secondary structures. libretexts.org Given the high proline content, it is likely that prediction algorithms would indicate a lack of stable α-helical or β-sheet structures in the N-terminal half of this compound.
Biophysical Characterization of this compound in Solution
The biophysical properties of this compound in solution are influenced by its amino acid composition and post-translational modifications. Techniques such as analytical ultracentrifugation (AUC), dynamic light scattering (DLS), and fluorescence spectroscopy are commonly used to characterize peptides and proteins in solution, providing information on their size, shape, and stability. kbibiopharma.comcaymanchem.com
While specific biophysical data for this compound is not available in the search results, the presence of both hydrophobic and charged residues suggests it would exhibit amphipathic properties. The cationic nature of the N-terminus, due to the lysine (B10760008) and arginine residues, would contribute to its interaction with negatively charged molecules and membranes.
Post-Translational Modifications and Their Impact on this compound Structure
This compound undergoes at least two significant post-translational modifications (PTMs) that are crucial for its structure and function. nih.govwikipedia.org
N-terminal Pyroglutamic Acid (pGlu) Formation: The N-terminal glutamine (Gln) residue is cyclized to form pyroglutamic acid. nih.gov This is a common modification in peptides and proteins, which protects the peptide from degradation by aminopeptidases and can influence its conformation and receptor binding. researchgate.net
C-terminal Amidation: The C-terminal methionine (Met) residue is amidated (Met-NH2). nih.gov This modification neutralizes the negative charge of the C-terminal carboxyl group, which is often critical for the biological activity of peptides, including many bombesin-like peptides. mdpi.com
These PTMs are essential for the mature structure and stability of this compound. The removal or alteration of these modifications would likely have a significant impact on the peptide's conformation and biological activity.
| Modification | Location | Amino Acid Precursor | Resulting Structure | Functional Implication |
| Pyroglutamic Acid Formation | N-terminus | Glutamine (Gln) | pGlu | Increased stability, protection from degradation. |
| Amidation | C-terminus | Methionine (Met) | Met-NH2 | Neutralizes charge, often essential for biological activity. |
Synthesis and Chemical Modification Methodologies for Pr Bombesin Analogs
Solid-Phase Peptide Synthesis Strategies for PR-bombesin
Solid-Phase Peptide Synthesis (SPPS) is the predominant method for producing this compound and its analogs. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. The use of 9-fluorenylmethoxycarbonyl (Fmoc) as a temporary protecting group for the α-amino group of the amino acids is a common and effective strategy. nih.govgoogle.com
The general SPPS cycle using Fmoc chemistry involves:
Attachment: The first C-terminal amino acid is anchored to a solid support, such as a TentaGel or 4-(hydroxymethyl)benzoic acid (HMBA) resin. nih.govnih.gov
Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF), to expose a free amino group. acs.org
Coupling: The next Fmoc-protected amino acid is activated and coupled to the free amino group of the growing peptide chain. Common activating agents include hexafluorophosphate (B91526) benzotriazole (B28993) tetramethyl uronium (HBTU) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), often used with a base such as N,N-diisopropylethylamine (DIPEA). nih.govacs.orgresearchgate.net
Washing: Excess reagents and by-products are washed away, which is simplified by the peptide being bound to the insoluble resin. google.com
Table 1: Reagents Commonly Used in Solid-Phase Synthesis of Bombesin (B8815690) Analogs
| Component | Example | Function | Reference |
|---|---|---|---|
| Solid Support (Resin) | TentaGel, HMBA Resin, Rink Amide MBHA Resin | Insoluble support for anchoring the growing peptide chain. | nih.govnih.govsnmjournals.org |
| Protecting Group | Fmoc (9-fluorenylmethoxycarbonyl) | Temporarily protects the N-terminal amino group of amino acids. | nih.govsnmjournals.org |
| Coupling Reagent | HATU, HBTU, PyBop | Activates the carboxyl group of the incoming amino acid to facilitate peptide bond formation. | nih.govacs.orgnih.gov |
| Cleavage Reagent | TFA (Trifluoroacetic acid) | Cleaves the completed peptide from the resin and removes side-chain protecting groups. | nih.govsigmaaldrich.com |
Solution-Phase Synthesis Approaches for this compound
While less common than SPPS for peptides, solution-phase synthesis (SPS) is an alternative approach where all reactions occur in a homogeneous solution. In contrast to SPPS, the growing peptide chain is not attached to an insoluble support, which necessitates purification of the product after each coupling step to remove unreacted starting materials and by-products. researchgate.netresearchgate.net This can make the process more time-consuming and labor-intensive compared to SPPS. researchgate.net
However, SPS can be advantageous for large-scale synthesis or for certain modifications that are difficult to perform on a solid support. One study reported the successful use of both solid-phase and solution-phase synthesis to produce conjugates of a 7-amino acid bombesin analog with a hydroxamate ligand. nih.gov The choice between SPPS and SPS often depends on the specific analog being synthesized, the desired scale, and the complexity of the chemical modifications involved.
Rational Design of this compound Analogs for Structure-Activity Relationship Studies
Rational design involves systematically modifying the amino acid sequence of this compound to understand the relationship between its structure and biological activity (Structure-Activity Relationship, SAR). The goal is to develop analogs with improved properties, such as higher receptor affinity, enhanced selectivity for a specific bombesin receptor subtype (e.g., GRPR, NMBR, or BRS-3), or increased metabolic stability. nih.gov
Extensive SAR studies on bombesin analogs have yielded several key insights:
C-Terminal Importance: The C-terminal portion of bombesin is critical for biological activity. The minimal fragment required for agonist activity is the C-terminal heptapeptide, while the C-terminal nonapeptide is necessary for full binding affinity. nih.gov
Key Residues: The presence of Tryptophan at position 8 (Trp8) and Histidine at position 12 (His12) is considered essential for agonist activity. nih.gov
Agonist vs. Antagonist Switch: Deletion of the C-terminal Methionine at position 14 (Met14) or its substitution can convert a potent agonist into a potent antagonist. nih.govmdpi.com This strategy is widely used to develop antagonists for cancer therapy research. mdpi.com
Affinity and Selectivity Modulation: Amino acid substitutions at other positions can fine-tune the analog's properties. For instance, the synthetic analog [dPhe6, βAla11, Phe13]Bn(6–14) demonstrates high affinity for all three human bombesin receptor subtypes, making it a useful "pan-bombesin" research tool. nih.gov
Table 2: Examples of Amino Acid Modifications in Bombesin Analogs and Their Effects
| Modification | Position(s) | Effect on Activity | Reference |
|---|---|---|---|
| Deletion of Met | 14 | Converts agonist to antagonist. | nih.gov |
| Substitution with D-Phe | 6 | Can increase affinity; part of a "pan-bombesin" analog. | nih.gov |
| Substitution with β-Ala | 11 | Can increase affinity; part of a "pan-bombesin" analog. | nih.gov |
| Substitution with Statine | 13 | Creates potent antagonists. | nih.gov |
| Replacement of peptide bond with -CH2NH- | 13-14 | Creates pseudopeptide antagonists. | nih.gov |
Site-Directed Mutagenesis and Amino Acid Substitution in this compound Analogs
Site-directed mutagenesis is a molecular biology technique used to create specific, targeted changes in a DNA sequence. neb.com In the context of this compound research, this method is not applied to the synthesis of the peptide itself, but rather to the genes encoding the bombesin receptors (e.g., GRPR, BRS-3). guidetopharmacology.orgnih.govnih.gov
By creating mutant or chimeric receptors—where specific amino acids or entire domains are swapped between different receptor subtypes—researchers can identify the precise receptor residues that are critical for binding to a this compound analog. guidetopharmacology.orgnih.gov For example, studies have used this approach to determine the molecular basis for the high affinity and selectivity of certain analogs for the orphan BRS-3 receptor. nih.govnih.gov This information is invaluable for the rational design of new analogs, as it provides a detailed understanding of the peptide-receptor interaction from the receptor's perspective.
Chemical Conjugation and Labeling Techniques for this compound
To be used for applications like cancer imaging or radionuclide therapy, this compound analogs must be chemically conjugated to a functional molecule, such as a chelator for a radiometal or a fluorescent dye. mdpi.comresearchgate.net
Conjugation: A bifunctional chelator is often attached to the N-terminus of the peptide. mdpi.com Commonly used chelators include DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its derivatives, which can stably coordinate radiometals like Lutetium-177 (¹⁷⁷Lu), Gallium-68 (⁶⁸Ga), and Copper-64 (⁶⁴Cu). acs.orgnih.govmdpi.com The conjugation is typically performed during SPPS, where the chelator is coupled to the fully assembled peptide before cleavage from the resin. nih.govnih.gov
Labeling: Once conjugated, the peptide is labeled with the desired molecule.
Radiolabeling: This is the most common modification for bombesin analogs. For radiometals, the peptide-chelator conjugate is incubated with the radionuclide in a buffer at a specific pH and temperature. acs.orgnih.gov For non-metal radionuclides like Fluorine-18 (¹⁸F), labeling can be achieved in a single step via aromatic nucleophilic substitution on a precursor molecule attached to the peptide. snmjournals.org
Fluorescent Labeling: For in vitro studies, analogs can be labeled with fluorescent dyes. For example, a dye can be attached to the peptide through a specific amino acid side chain, such as a cysteine residue, using maleimide (B117702) chemistry. researchgate.netresearchgate.net
These techniques enable the creation of sophisticated molecular probes that can target bombesin receptor-expressing cells for imaging and therapy. mdpi.com
Table 3: Common Conjugation and Labeling Moieties for Bombesin Analogs
| Moiety | Type | Purpose | Example Radionuclide/Label | Reference |
|---|---|---|---|---|
| DOTA | Chelator | Binds radiometals for imaging (PET/SPECT) or therapy. | ¹⁷⁷Lu, ⁶⁸Ga, ¹¹¹In, ⁹⁰Y | acs.orgsnmjournals.orgnih.gov |
| CPTA | Chelator | Binds radiocopper for PET imaging. | ⁶⁴Cu | nih.gov |
| N4 Chelator | Chelator | Binds Technetium-99m for SPECT imaging. | ⁹⁹mTc | snmjournals.org |
| 3-cyano-4-fluoro-benzoic acid | Prosthetic Group | Facilitates labeling with Fluorine-18 for PET imaging. | ¹⁸F | snmjournals.org |
| Maleimide | Linker | Attaches fluorescent dyes via cysteine residues. | FITC | researchgate.netrsc.org |
Mechanisms of Antimicrobial Action of Pr Bombesin
Elucidation of PR-bombesin's Direct Antimicrobial Pathways
This compound exerts its antimicrobial effects through direct interactions with bacterial cells, a process that is not reliant on the host's immune system. nih.gov The peptide's cationic nature, conferred by its basic amino acid residues, facilitates an initial electrostatic attraction to the negatively charged components of bacterial cell envelopes. plos.org This interaction is a critical first step in its antimicrobial cascade. The direct antimicrobial activity of this compound has been demonstrated against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. frontiersin.org The peptide's activity is intrinsically linked to its primary structure, particularly the presence and arrangement of its proline residues. Substitution of these proline residues with glycine (B1666218) has been shown to completely abrogate its antimicrobial function, highlighting the structural importance of proline for its activity. frontiersin.org
Interaction Mechanisms of this compound with Bacterial Cellular Targets
Following its initial association with the bacterial surface, this compound translocates across the cell membrane to engage with intracellular targets, a hallmark of many proline-rich AMPs. frontiersin.orgscispace.com This intracellular mode of action distinguishes it from AMPs that primarily function by causing catastrophic membrane damage.
Investigation of DnaK Protein Binding by this compound
A key intracellular target of this compound is the bacterial chaperone protein DnaK, a member of the Hsp70 family of heat shock proteins. frontiersin.orgexpasy.orgpdbj.org DnaK plays a crucial role in protein folding, preventing protein aggregation, and refolding misfolded proteins. cellular-protein-chemistry.nlrsc.org The interaction between this compound and DnaK has been structurally characterized through X-ray crystallography, revealing the specific binding mode of the peptide to the substrate-binding domain of E. coli DnaK. expasy.orgpdbj.orgufmg.brnih.gov
The binding of this compound to DnaK is thought to inhibit its chaperone function. nih.gov By occupying the substrate-binding pocket, this compound can prevent DnaK from assisting in the proper folding of other essential bacterial proteins. nih.gov This inhibition of DnaK's activity can lead to an accumulation of misfolded or unfolded proteins, ultimately disrupting cellular homeostasis and contributing to bacterial cell death. mdpi.com The presence of a Pro-Arg-Pro (PRP) motif within the this compound sequence is indicative of its potential for DnaK binding, a characteristic shared with other DnaK-inhibiting proline-rich AMPs. frontiersin.org
Potential Inhibition of Bacterial Protein Synthesis by this compound
In addition to DnaK inhibition, there is evidence to suggest that this compound, like other proline-rich AMPs, may also inhibit bacterial protein synthesis. frontiersin.orgoncotarget.com This class of peptides is known to target the bacterial ribosome, the cellular machinery responsible for translating mRNA into protein. oncotarget.comnih.govunits.it By binding to the ribosome, these peptides can interfere with the elongation of the polypeptide chain, leading to a cessation of protein production. units.itnih.gov While the direct inhibition of the 70S ribosome by this compound has not been as extensively studied as its DnaK interaction, the functional parallels with other proline-rich AMPs that are confirmed ribosome inhibitors, such as Bac7 and oncocin, suggest this as a probable mechanism of action. frontiersin.orgoncotarget.com The inhibition of protein synthesis is a potent antimicrobial strategy, as it deprives the bacterium of essential enzymes and structural proteins necessary for survival. jetir.orgpicmonic.com
Modulation of Bacterial Membrane Integrity by this compound
While this compound's primary mode of action is considered to be non-lytic, involving intracellular targeting, it does interact with and modulate the integrity of the bacterial membrane. frontiersin.orgplos.org The initial binding of the cationic this compound to the anionic bacterial membrane is a crucial step for its subsequent translocation into the cytoplasm. plos.org This interaction can cause localized perturbations in the lipid bilayer. The proline residues are thought to be involved in hydrophobic interactions with the lipid bilayer. plos.org Although this interaction does not typically lead to the formation of large, stable pores that would cause rapid cell lysis, it can induce a degree of membrane permeabilization. mdpi.com This transient disruption of the membrane is sufficient to allow the peptide to enter the cell and reach its intracellular targets. Some studies suggest that cationic AMPs can induce the formation of lipid domains, separating anionic and zwitterionic lipids, which can contribute to bacterial cell death. plos.org
This compound Induced Bacterial Cell Death Mechanisms
The culmination of this compound's interactions with bacterial cells is the induction of cell death. This process is likely a multifactorial event resulting from the combined effects of DnaK inhibition, potential ribosome inactivation, and membrane perturbation. The disruption of essential cellular processes like protein folding and synthesis leads to a cascade of events that are ultimately lethal to the bacterium. mdpi.comunits.it There is growing evidence that some antimicrobial agents can induce an apoptosis-like death in bacteria, characterized by features such as DNA condensation and fragmentation. nih.govnih.gov This programmed cell death-like mechanism in bacteria can be triggered by various stresses, including the action of certain antimicrobial peptides. frontiersin.org While the specific signaling pathways for such a process in bacteria are still being elucidated, the multifaceted attack by this compound on critical cellular functions likely triggers such a terminal cascade.
Comparative Analysis of this compound's Antimicrobial Mechanism with Other Proline-Rich Antimicrobial Peptides
The antimicrobial mechanism of this compound shares several key features with other proline-rich antimicrobial peptides (PrAMPs). A defining characteristic of this family is their ability to translocate across the bacterial membrane without causing significant lysis and to act on intracellular targets. frontiersin.org
| Feature | This compound | Other Proline-Rich AMPs (e.g., Bac7, Oncocin, Pyrrhocoricin) |
| Primary Target(s) | DnaK, likely 70S Ribosome frontiersin.org | 70S Ribosome, DnaK mdpi.comoncotarget.comunits.it |
| Membrane Interaction | Non-lytic, facilitates translocation frontiersin.orgplos.org | Generally non-lytic, utilize transporters like SbmA nih.govmdpi.com |
| Key Structural Motif | Pro-Arg-Pro (PRP) motif frontiersin.org | Often contain PRP or similar proline-rich motifs mdpi.com |
| Spectrum of Activity | Gram-positive and Gram-negative bacteria frontiersin.org | Primarily active against Gram-negative bacteria units.itnih.gov |
Like many insect and mammalian PrAMPs, this compound's activity is dependent on its proline content and it is proposed to bind to the chaperone protein DnaK. frontiersin.org However, a notable difference lies in its broader spectrum of activity, which includes both Gram-positive and Gram-negative bacteria, whereas many other PrAMPs are more selective for Gram-negative species. frontiersin.orgnih.gov Furthermore, while many PrAMPs utilize specific inner membrane transporters, such as SbmA, to enter the bacterial cytoplasm, the precise transport mechanism for this compound has not been as clearly defined. nih.govmdpi.com The structural conformation of this compound, a combination of random coil and beta-sheet without disulfide bonds, also presents a unique feature within this class of peptides. nih.gov
Antimicrobial Activity Spectrum and Potency of Pr Bombesin
In Vitro Efficacy of PR-bombesin against Gram-Positive Bacteria
Research indicates that this compound exhibits activity against Gram-positive bacteria. nih.gov The spectrum of activity for proline-rich peptides can vary; for instance, mammalian PR-AMPs are generally selective, while some crustacean-derived peptides show broader activity against Gram-positive strains. nih.gov
This compound has demonstrated antimicrobial activity against the Gram-positive bacterium Staphylococcus aureus. frontiersin.org While specific quantitative data such as Minimum Inhibitory Concentration (MIC) for this compound is not detailed in the available literature, its efficacy has been confirmed in research studies. frontiersin.org It is noted that a related bombesin-like peptide, BR-bombesin, was evaluated against S. aureus, showing a MIC of 25 μg/mL. researchgate.netresearchgate.net
Table 1: In Vitro Efficacy of this compound against Staphylococcus aureus
| Bacterium | Result |
| Staphylococcus aureus | Active frontiersin.org |
In Vitro Efficacy of this compound against Gram-Negative Bacteria
The antimicrobial spectrum of this compound extends to Gram-negative bacteria. frontiersin.orgnih.gov This is consistent with the activity profile of many PR-AMPs, which are often highly effective against Gram-negative organisms, particularly Enterobacteriaceae. nih.gov
Studies have confirmed that this compound possesses antimicrobial activity against Escherichia coli. frontiersin.org The proline residues within its structure are critical for this function; a study demonstrated that substituting these proline residues with glycine (B1666218) completely abolishes the anti-E. coli effect. frontiersin.org
Table 2: In Vitro Efficacy of this compound against Escherichia coli
| Bacterium | Result |
| Escherichia coli | Active frontiersin.org |
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations for this compound
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. bmglabtech.com Although studies on other proline-rich antimicrobial peptides have determined their MIC and MBC values against bacteria like E. coli, specific MIC and MBC values for this compound have not been detailed in the reviewed literature. frontiersin.org
Table 3: MIC and MBC Data for this compound
| Microorganism | MIC | MBC |
| Staphylococcus aureus | Data not available | Data not available |
| Escherichia coli | Data not available | Data not available |
Assessment of Concentration-Dependent Antimicrobial Effects of this compound
The assessment of dose-response relationships is a standard part of characterizing the pharmacological activity of peptides like this compound. nih.gov Research on the peptide has included methodologies to determine its dose-response relationship, indicating that its concentration-dependent effects have been a subject of investigation. nih.gov However, the specific details and outcomes of these concentration-dependent studies on its antimicrobial activity are not available in the reviewed sources.
Structure Activity Relationship Sar Studies of Pr Bombesin for Antimicrobial Function
Role of Proline Residues in PR-bombesin Antimicrobial Activity
The high proline content in this compound is a defining characteristic and is intrinsically linked to its antimicrobial mechanism. Proline residues introduce unique structural constraints on the peptide backbone, influencing its conformation and interaction with microbial membranes and intracellular targets.
A pivotal study has underscored the indispensable role of proline residues in the antimicrobial action of this compound. Research has shown that the substitution of proline residues with glycine (B1666218), a more flexible amino acid, leads to a complete abolishment of its antimicrobial activity against both E. coli and S. aureus. frontiersin.org This finding strongly suggests that the rigid structure conferred by the proline residues is essential for its biological function.
The presence of a Pro-Arg-Pro (PRP) motif within the sequence of this compound is also noteworthy. frontiersin.orgnih.gov This motif is a common feature in many proline-rich antimicrobial peptides (PR-AMPs) and is often associated with their mechanism of action, which can involve interaction with intracellular targets such as the bacterial ribosome. nih.gov The specific arrangement of proline residues likely facilitates the adoption of a secondary structure, such as a polyproline II helix, which is crucial for target recognition and binding.
Impact of Hydrophobicity and Charge on this compound Activity
While specific studies systematically modifying the hydrophobicity and charge of this compound are limited, the general principles of antimicrobial peptide design provide valuable insights. An optimal balance between these two properties is necessary for potent and selective antimicrobial activity. nih.govmdpi.com An increase in net positive charge generally enhances the initial binding to bacterial membranes, while increased hydrophobicity can promote membrane insertion and disruption. nih.govmdpi.com However, excessive hydrophobicity can also lead to increased toxicity towards host cells. researchgate.net
The table below summarizes the general effects of altering hydrophobicity and charge on the activity of antimicrobial peptides, which are principles applicable to the study of this compound derivatives.
| Modification | Predicted Effect on Antimicrobial Activity | Rationale |
| Increased Net Positive Charge | Potential for increased activity, particularly against Gram-negative bacteria. | Enhanced electrostatic attraction to negatively charged components of bacterial membranes (e.g., lipopolysaccharides). nih.govmdpi.com |
| Increased Hydrophobicity | Potential for increased membrane disruption and broader spectrum of activity. | Enhanced partitioning into the hydrophobic core of the lipid bilayer. nih.govmdpi.com |
| Decreased Net Positive Charge | Likely decrease in activity, especially at the initial binding stage. | Weakened electrostatic interaction with bacterial membranes. |
| Decreased Hydrophobicity | Potential decrease in membrane-disruptive activity. | Reduced ability to insert into and perturb the lipid bilayer. |
Influence of N- and C-Terminal Modifications on this compound Efficacy
Modifications at the N- and C-termini of antimicrobial peptides can significantly impact their stability, bioavailability, and antimicrobial potency. Such modifications can alter the peptide's net charge, hydrophobicity, and susceptibility to proteolytic degradation.
For proline-rich antimicrobial peptides, C-terminal modifications have been shown to be an effective strategy to enhance their activity. For instance, C-terminal hydrazidation and multimerization of the PR-AMP Chex1-Arg20 resulted in analogues with highly potent and broadened activity against Gram-negative pathogens. nih.gov Another study demonstrated that C-terminal lipidation of a short proline-rich peptide profoundly altered its function and mode of action, extending its spectrum of activity. nih.gov
N-terminal modifications can also influence the efficacy of antimicrobial peptides. In the brevinin-1 (B586460) family of peptides, which share some structural features with bombesin-like peptides, modifications to the N-terminal hydrophobic domain have been shown to significantly affect both antimicrobial and hemolytic activity. nih.govmdpi.comqub.ac.uk
While specific studies on the terminal modifications of this compound for antimicrobial purposes are not yet prevalent, the findings from related peptides suggest that this is a promising avenue for the development of more effective this compound analogues.
Correlation between Peptide Length and Antimicrobial Potency of this compound Derivatives
Studies on other bombesin-like peptides and PR-AMPs have demonstrated the importance of peptide length. For instance, truncation of brevinin-1 peptides, which have a hydrophobic N-terminal domain, led to a marked decrease in both antimicrobial and hemolytic activities. nih.gov Conversely, for some PR-AMPs, it has been shown that a minimal length is required to span the bacterial membrane or to effectively interact with intracellular targets. Research on tryptophan-rich AMPs suggests a minimum length of six amino acids is necessary for high antimicrobial activity. mdpi.com
The development of this compound derivatives with varying lengths would be a valuable approach to delineate the minimal sequence required for antimicrobial activity and to potentially create shorter, more cost-effective analogues with improved therapeutic profiles. The table below outlines a hypothetical study on the effect of peptide length on the antimicrobial potency of this compound derivatives.
| Derivative | Modification | Predicted Impact on Antimicrobial Potency |
| This compound (Full Length) | Native peptide | Reference activity |
| N-terminal Truncation | Removal of N-terminal amino acids | Potential decrease in activity, especially if the proline-rich region is affected. nih.gov |
| C-terminal Truncation | Removal of C-terminal amino acids | May affect receptor binding and overall conformation, potentially reducing activity. |
| Internal Deletion | Removal of amino acids from the core of the peptide | Likely to disrupt secondary structure and abolish activity. |
Development of this compound Mimetics with Enhanced Antimicrobial Properties
Peptidomimetics are compounds that mimic the essential elements of a peptide's structure and function but are designed to have improved properties, such as enhanced stability, bioavailability, and potency. The development of this compound mimetics represents a promising strategy to overcome the potential limitations of the native peptide as a therapeutic agent.
While the development of this compound mimetics specifically for antimicrobial applications is still an emerging area, the principles of peptidomimetic design can be applied. This could involve the incorporation of non-natural amino acids to increase resistance to proteolysis, the cyclization of the peptide to constrain its conformation and enhance target binding, or the design of small molecules that mimic the key pharmacophoric features of this compound.
The successful development of mimetics for other proline-rich peptides provides a roadmap for future research on this compound. For example, the creation of dimeric and tetrameric forms of the PR-AMP Chex1-Arg20 has been shown to significantly enhance its antimicrobial action. nih.govrsc.org These approaches could be adapted to this compound to generate novel antimicrobial agents with superior therapeutic potential.
Pre Clinical Investigative Models for Pr Bombesin Antimicrobial Research
In Vitro Cell Culture Models for Bacterial and Fungal Growth Inhibition Studies
Currently, there is a lack of specific data from in vitro cell culture models detailing the direct inhibitory effects of PR-bombesin on the growth of various bacterial and fungal strains. Standard assays, such as the determination of Minimum Inhibitory Concentrations (MICs), are crucial for quantifying the potency of a potential antimicrobial agent. These assays involve exposing standardized concentrations of bacteria or fungi to serial dilutions of the compound in a controlled laboratory environment. The MIC is defined as the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.
Table 1: Hypothetical Data Structure for In Vitro Antimicrobial Activity of this compound This table is for illustrative purposes only, as no specific data for this compound is currently available in the literature.
| Microorganism | Strain | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | ATCC 29213 | Data not available |
| Escherichia coli | ATCC 25922 | Data not available |
| Pseudomonas aeruginosa | ATCC 27853 | Data not available |
| Candida albicans | ATCC 90028 | Data not available |
In Vitro Resistance Development Studies with this compound
The potential for microorganisms to develop resistance to new antimicrobial agents is a critical aspect of preclinical evaluation. In vitro resistance development studies, such as serial passage assays, are employed to assess this risk. In these experiments, microorganisms are repeatedly exposed to sub-lethal concentrations of the antimicrobial agent over an extended period. Any resulting increase in the MIC is monitored to determine the rate and magnitude of resistance development.
A thorough search of existing scientific literature reveals no published studies on the in vitro development of resistance in bacteria or fungi when exposed to this compound. Such studies would be essential to understand the long-term viability of this compound as a potential therapeutic agent.
Non-Human In Vivo Models for this compound Efficacy in Infection Models
Translating in vitro findings to a whole-organism context is a vital step in antimicrobial drug discovery. Non-human in vivo models provide a platform to assess the efficacy, and pharmacokinetics of a compound in a living system.
Murine Models of Bacterial Challenge
Murine models are frequently used to simulate human bacterial infections. These models can range from localized skin infections to systemic infections like sepsis. The efficacy of a novel antimicrobial agent is typically evaluated by observing reductions in bacterial load in various organs and improvements in survival rates in treated animals compared to control groups.
Despite the common use of such models in antimicrobial research, there are no available scientific reports on the evaluation of this compound's efficacy in any murine model of bacterial challenge.
Advanced Analytical and Biophysical Techniques in Pr Bombesin Research
High-Performance Liquid Chromatography (HPLC) for PR-bombesin Purity and Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and analysis of synthetic and isolated peptides like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, separating peptides based on their hydrophobicity.
In a typical RP-HPLC setup for bombesin-like peptides, a C18 column is employed. snmjournals.orghplc.eu The mobile phase usually consists of a gradient of an organic solvent, such as acetonitrile, in an aqueous solution containing an ion-pairing agent like trifluoroacetic acid (TFA). snmjournals.orghplc.eumdpi.com The peptide is injected into the column and as the concentration of the organic solvent increases, the peptide elutes from the column based on its hydrophobicity. The elution is monitored by UV absorbance, typically at 220 nm, which corresponds to the peptide bonds. mdpi.com A pure sample of this compound would ideally present as a single, sharp peak in the chromatogram. The retention time of this peak can be used as a characteristic identifier under specific chromatographic conditions. While this methodology is standard for bombesin (B8815690) analogs, specific chromatograms and retention times for this compound are not widely published.
| Parameter | Typical Value/Condition |
| Stationary Phase | C18 silica-based column |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |
| Detection | UV absorbance at 220 nm |
| Gradient | Increasing concentration of Mobile Phase B over time |
Mass Spectrometry (MS) for this compound Sequence Verification and Modification Detection
Mass spectrometry is an indispensable tool for the precise determination of the molecular weight of this compound and the verification of its amino acid sequence. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for peptide analysis.
For this compound, mass spectrometry would confirm the expected molecular weight calculated from its amino acid sequence (pGlu-Lys-Lys-Pro-Pro-Arg-Pro-Pro-Gln-Trp-Ala-Val-Gly-His-Phe-Met-NH2). Furthermore, tandem mass spectrometry (MS/MS) can be employed to sequence the peptide. In this method, the peptide ion is isolated and fragmented, and the resulting fragment ions are analyzed to determine the amino acid sequence. This is crucial for confirming the identity of synthetic or purified this compound and for detecting any potential modifications, such as oxidation of the methionine residue, which could occur during synthesis or storage.
| Technique | Application for this compound | Expected Outcome |
| ESI-MS | Determination of the molecular weight of the intact peptide. | A mass spectrum with a peak corresponding to the calculated mass of this compound. |
| MALDI-TOF-MS | Rapid determination of molecular weight, often used for quality control. | A mass spectrum showing the molecular ion peak of this compound. |
| Tandem MS (MS/MS) | Verification of the amino acid sequence and identification of modifications. | A fragmentation pattern that confirms the sequence and pinpoints any modified residues. |
Circular Dichroism (CD) Spectroscopy for this compound Conformational Analysis
Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of peptides in solution. springernature.com It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. The resulting CD spectrum in the far-UV region (190-250 nm) provides a signature of the peptide's secondary structure elements.
Studies on this compound have utilized CD spectroscopy to gain insights into its conformation. Research has shown that this compound adopts a combination of random coil and beta-sheet structures in solution. This is a notable finding, as many other bombesin-like peptides are known to have a more disordered or helical conformation. The presence of a significant proline content in this compound likely influences its unique secondary structure. The beta-sheet component may play a role in its biological activity and interactions with receptors.
| Secondary Structure Element | Characteristic CD Signal | Presence in this compound |
| α-Helix | Negative bands at ~222 nm and ~208 nm, positive band at ~193 nm. | Not reported as a major component. |
| β-Sheet | Negative band around 218 nm, positive band around 195 nm. | Identified as a component of this compound's structure. |
| Random Coil | Strong negative band around 195 nm. | Identified as a component of this compound's structure. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Solution Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a high-resolution technique capable of determining the three-dimensional structure of peptides in solution. springernature.comnmims.edu Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), provide information about through-bond and through-space proximities between protons, respectively. nmims.edu
Isothermal Titration Calorimetry (ITC) for this compound Binding Kinetics and Thermodynamics
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during a binding event. wur.nl This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of the interaction between a peptide like this compound and its receptor. wur.nlnih.govwur.nl
| Thermodynamic Parameter | Information Provided |
| Binding Affinity (Kd) | The strength of the interaction between this compound and its receptor. |
| Stoichiometry (n) | The ratio of this compound to receptor molecules in the complex. |
| Enthalpy (ΔH) | The heat change associated with the binding event, reflecting changes in bonding. |
| Entropy (ΔS) | The change in disorder of the system upon binding, reflecting conformational and solvation changes. |
Fluorescence Spectroscopy for this compound Interaction Studies
Fluorescence spectroscopy is a sensitive technique that can be used to study the interactions of peptides with their binding partners. nih.gov This method relies on the intrinsic fluorescence of aromatic amino acids, such as tryptophan, or on the use of extrinsic fluorescent labels.
This compound contains a tryptophan residue, which can serve as an intrinsic fluorescent probe. Changes in the local environment of the tryptophan upon binding to a receptor can lead to shifts in its fluorescence emission spectrum or changes in its fluorescence intensity. These changes can be monitored to study the binding process. Alternatively, this compound can be labeled with an extrinsic fluorophore to facilitate interaction studies. Fluorescence polarization or Förster Resonance Energy Transfer (FRET) experiments could then be employed to quantify binding affinities and study conformational changes upon interaction with its receptor. While the application of fluorescence spectroscopy to study bombesin analogs is common, specific studies detailing the fluorescence properties and interaction analysis of this compound are limited. nih.gov
Future Research Trajectories and Theoretical Frameworks for Pr Bombesin
Exploration of Novel Antimicrobial Applications for PR-bombesin
Initial studies have confirmed that this compound possesses direct antimicrobial activities, a finding that opens avenues for its development as a novel anti-infective agent. nih.gov Unlike many AMPs that rely on alpha-helical structures, circular dichroism spectroscopy has revealed that this compound adopts a combination of random coil and beta-sheet structures, suggesting it may belong to a less common class of AMPs that have a beta-sheet structure without disulfide bonds. nih.gov
Future research is poised to explore the full spectrum of its antimicrobial efficacy. This involves systematic screening against a wide array of pathogens, including multidrug-resistant bacteria, fungi, and potentially viruses. A key area of investigation will be determining its mechanism of action, which is fundamental for its development. As a proline-rich peptide, its mode of action might differ from membrane-disrupting peptides, possibly involving translocation across the microbial membrane to inhibit intracellular processes, a mechanism observed in other proline-rich AMPs. nih.govresearchgate.net Understanding these mechanisms is crucial for identifying potential pathogen targets and for designing more effective derivatives.
Design of Peptidomimetics and Non-Peptide this compound Analogs
The therapeutic development of peptides like this compound often faces challenges such as susceptibility to proteolytic degradation and poor bioavailability. To overcome these limitations, the design of peptidomimetics and non-peptide analogs is a critical future direction. Research into the broader bombesin (B8815690) peptide family provides a strong theoretical framework for this endeavor. mdpi.com
Strategies for creating analogs could include:
Pharmacophore Modification : Altering the peptide's core sequence, such as the Gln-Trp dipeptide site common in other bombesin analogs, has been shown to modify pharmacokinetics and receptor affinity. mdpi.com Similar strategic substitutions in the unique proline-rich region of this compound could enhance its antimicrobial potency or stability.
N- and C-Terminus Modifications : Capping the ends of the peptide can protect against exopeptidases, a common strategy to increase the half-life of therapeutic peptides.
Non-Peptide Scaffolds : Moving beyond peptide structures, computational modeling and screening can be used to identify small molecules that mimic the essential structural features of this compound required for antimicrobial activity. nih.gov Studies on bombesin receptor antagonists have successfully identified non-peptide compounds that bind to the target receptor, demonstrating the feasibility of this approach. nih.gov Developing such non-peptide analogs could lead to orally available drugs with improved stability and manufacturing costs.
| Research Area | Approach | Potential Outcome |
| Peptidomimetics | Strategic amino acid substitution (e.g., D-amino acids, unnatural amino acids) | Enhanced stability against proteases, improved target specificity |
| Non-Peptide Analogs | Computational screening and rational design of small molecules | Improved oral bioavailability, reduced manufacturing cost |
| Structural Modification | Cyclization, N- and C-terminal capping | Increased resistance to degradation, potentially altered activity spectrum |
Integration of this compound with Other Antimicrobial Strategies
The increasing prevalence of antimicrobial resistance necessitates innovative treatment strategies, including combination therapies. Integrating this compound with existing antimicrobial agents is a promising trajectory that could yield synergistic effects, combat resistance, and broaden the spectrum of activity. nih.govwpi.edu
Theoretical frameworks for integration include:
Synergy with Conventional Antibiotics : Many AMPs enhance the efficacy of traditional antibiotics. wpi.edu this compound could act by permeabilizing the bacterial outer membrane, thereby facilitating the entry of antibiotics that target intracellular components. wpi.edu This combination could potentially re-sensitize resistant bacteria to older antibiotics.
Combination with Other AMPs : Combining different AMPs can be more effective than using a single peptide. frontiersin.org this compound could be paired with another AMP that has a different mechanism of action (e.g., an alpha-helical, pore-forming peptide) to create a multi-pronged attack on pathogens, reducing the likelihood of resistance development. nih.gov
Conjugation to Targeting Moieties : While this compound has inherent antimicrobial properties, its bombesin-like structure could be exploited to conjugate it to other cytotoxic agents or nanoparticles, a strategy explored for bombesin analogs in cancer therapy. nih.gov
These combination strategies could lead to more potent antimicrobial formulations and provide a viable path to overcoming resistance. frontiersin.org
Bioinformatics and Computational Modeling for this compound Mechanism Prediction
Computational tools are indispensable for accelerating research and reducing experimental costs. For this compound, bioinformatics and molecular modeling can provide deep insights into its structure-function relationship and antimicrobial mechanism.
Key computational approaches include:
Homology Modeling : To predict the three-dimensional structure of this compound, which is crucial for understanding its interaction with microbial targets. In the broader bombesin field, homology modeling has been used to construct 3D models of bombesin receptors to study ligand binding. nih.gov
Molecular Docking : Simulating the interaction between the modeled this compound structure and components of microbial membranes (e.g., lipopolysaccharides, phospholipids) or potential intracellular targets. This can help elucidate its mechanism of action, whether it be membrane disruption or inhibition of internal cellular processes.
Molecular Dynamics (MD) Simulations : These simulations can model the behavior of this compound in a biological environment over time, providing insights into its structural stability and the dynamics of its interaction with membranes. nih.gov
Informational Spectrum Method (ISM) : This bioinformatics approach analyzes the sequence of a peptide to predict its biological function based on the distribution of electron-ion interaction potentials of its constituent amino acids. mdpi.com It could be used to identify the specific regions of this compound responsible for its antimicrobial activity and to guide the design of more potent analogs.
Ecological and Evolutionary Role of this compound in Amphibian Defense Mechanisms
This compound is a product of evolution, honed to protect its originator, Bombina maxima, from environmental threats. nih.govnih.gov Understanding its role in the amphibian's defense system provides context for its function and potential applications. Amphibian skin is a critical organ for respiration and hydration, making it vulnerable to infection. nih.gov As a first line of defense, granular glands in the skin produce and secrete a cocktail of bioactive peptides, including AMPs like this compound, upon injury or stress. nih.govnih.gov
This chemical arsenal (B13267) is a key component of the amphibian's innate immunity, providing protection against a wide range of pathogens, including bacteria and fungi like Batrachochytrium dendrobatidis, which has been linked to global amphibian declines. nih.govresearchgate.net Phylogenetic and synteny analyses of the bombesin peptide family suggest that bombesin in frogs represents a specialization of the Neuromedin B (NMB) gene, indicating a distinct evolutionary path within the amphibian lineage. nih.gov The presence of this compound, with its unique proline-rich structure, highlights the diversity of these defensive molecules, likely driven by the selective pressure exerted by different pathogens in the amphibian's habitat. nih.govnih.gov Studying these peptides in their natural context can reveal novel structures and mechanisms that have evolved for potent antimicrobial activity.
Addressing Challenges in this compound Research and Translational Development (Excluding Clinical Aspects)
Translating a promising peptide like this compound from a laboratory finding to a potential therapeutic product involves overcoming several preclinical and developmental hurdles.
Key non-clinical challenges include:
Production and Scalability : Natural extraction from amphibian skin is not feasible for large-scale production. Recombinant expression or chemical peptide synthesis are viable alternatives, but optimizing these processes to produce a complex peptide like this compound cost-effectively can be challenging.
Metabolic Stability : Peptides are often rapidly degraded by proteases in the body. While analog design (as discussed in 9.2) can address this, significant research is needed to develop formulations or modifications that ensure the peptide remains intact long enough to exert its antimicrobial effect. This was a challenge noted for early radiolabeled bombesin analogs. eur.nl
Predictive Preclinical Models : A lack of robust and predictive preclinical models is a major obstacle in translational research. nih.gov Developing reliable in vitro and ex vivo models that accurately mimic the infection environment is crucial for evaluating the efficacy of this compound and its analogs before any consideration of in vivo studies.
Funding and Infrastructure : Translational research is costly and requires collaboration between academia and industry. appliedclinicaltrialsonline.com Securing consistent funding and building the necessary infrastructure to support peptide development, from basic research to preclinical testing, is a significant non-scientific challenge. nih.govappliedclinicaltrialsonline.com
Addressing these issues through innovative chemistry, bioengineering, and strategic collaborations will be essential for realizing the translational potential of this compound as a future antimicrobial agent.
Q & A
Q. What structural motifs in PR-bombesin contribute to its antimicrobial activity, and how do these motifs compare to other amphibian-derived antimicrobial peptides (AMPs)?
this compound contains a proline-rich segment (-KKPPRPP-) at its N-terminal region, which is critical for disrupting bacterial membranes via interactions with negatively charged phospholipids . This motif shares homology with the PPLPP sequence in BmLAO-f1 (from Vipera ammodytes), though substitution of proline with arginine in BmLAO-f1 reduces membrane affinity and antimicrobial efficacy . Comparative studies with temporin 1Ja (from Rana japonica) show that this compound’s higher net positive charge (+21) and balanced hydrophobicity enhance its broad-spectrum activity against Gram-positive, Gram-negative bacteria, and fungi .
Q. How can researchers optimize experimental protocols for evaluating this compound’s antimicrobial efficacy in vitro?
Standardized protocols should include:
- Bacterial strains : Use clinically relevant strains (e.g., E. coli, S. aureus) and reference strains from repositories like ATCC.
- MIC assays : Perform minimum inhibitory concentration (MIC) tests in triplicate using broth microdilution, with peptide concentrations ranging from 1–100 µM .
- Solvent controls : Account for solvent effects (e.g., DMSO) on peptide stability and bacterial growth .
- Hemolytic activity : Test peptide toxicity using erythrocyte lysis assays to ensure selectivity for microbial membranes over mammalian cells .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions between in vitro and in vivo efficacy data for this compound analogs?
Discrepancies often arise due to differences in:
- Bioavailability : In vivo degradation by proteases may reduce activity. Use mass spectrometry to track peptide stability in serum .
- Immune modulation : Evaluate cytokine profiles (e.g., IL-6, TNF-α) to assess immunomodulatory effects that enhance in vivo efficacy beyond direct antimicrobial action .
- Synergistic combinations : Test this compound with conventional antibiotics (e.g., β-lactams) to identify additive or synergistic effects using checkerboard assays .
Q. How can researchers design this compound analogs to overcome resistance mechanisms observed in multidrug-resistant pathogens?
Key approaches include:
- Sequence modifications : Replace lysine residues with non-canonical amino acids (e.g., ornithine) to reduce protease susceptibility .
- Hybrid peptides : Fuse this compound’s proline-rich domain with lipid-binding domains from other AMPs (e.g., magainin) to enhance membrane penetration .
- High-throughput screening : Use molecular dynamics simulations to predict interactions with bacterial efflux pumps (e.g., AcrAB-TolC) and prioritize analogs with reduced pump affinity .
Q. What methodologies are recommended for analyzing the role of this compound’s proline-rich region in eukaryotic cell interactions?
- Circular dichroism (CD) : Assess secondary structure changes in this compound under varying pH and lipid conditions to identify conformational flexibility linked to bioactivity .
- Fluorescence microscopy : Label peptides with FITC or TAMRA to visualize localization in mammalian cells (e.g., cancer lines) and quantify nuclear vs. cytoplasmic uptake .
- Transcriptomics : Compare gene expression profiles in cells treated with wild-type this compound vs. proline-deletion mutants to identify signaling pathways influenced by the proline motif .
Methodological Guidelines for Reporting
- Data reproducibility : Include raw MIC values, standard deviations, and statistical tests (e.g., ANOVA) in supplementary materials .
- Ethical considerations : Adhere to institutional guidelines for animal-derived peptide studies, particularly for sourcing Bombina maxima secretions .
- Structural characterization : Provide NMR or X-ray crystallography data for novel analogs, referencing the Beilstein Journal’s standards for experimental detail .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
